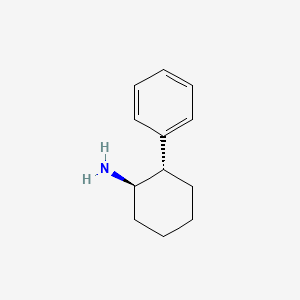

(1R,2S)-2-phenylcyclohexan-1-amine

Description

BenchChem offers high-quality (1R,2S)-2-phenylcyclohexan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2S)-2-phenylcyclohexan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S)-2-phenylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLJIPLWGNJQJRM-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (1R,2S)-2-phenylcyclohexan-1-amine

Introduction

(1R,2S)-2-phenylcyclohexan-1-amine is a chiral primary amine with a significant role as a building block in medicinal chemistry and asymmetric synthesis. Its rigid cyclohexyl backbone and the stereochemical arrangement of the phenyl and amino groups make it a valuable scaffold for the development of novel therapeutic agents. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with different enantiomers and diastereomers exhibiting distinct pharmacological and toxicological profiles.[1][2][3] Therefore, a thorough understanding and precise characterization of the physicochemical properties of a specific stereoisomer like (1R,2S)-2-phenylcyclohexan-1-amine are paramount for researchers, scientists, and drug development professionals.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of (1R,2S)-2-phenylcyclohexan-1-amine. In the absence of extensive publicly available experimental data for this specific isomer, this guide focuses on the robust experimental methodologies required for its characterization, providing field-proven insights into the causality behind experimental choices. The protocols described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or a key intermediate are critical as they influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

Molecular Structure and Computed Properties

The foundational properties of (1R,2S)-2-phenylcyclohexan-1-amine are derived from its molecular structure. Publicly available databases provide computed values for several of these properties.[4][5]

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N | PubChem[4] |

| Molecular Weight | 175.27 g/mol | PubChem[4] |

| IUPAC Name | (1R,2S)-2-phenylcyclohexan-1-amine | PubChem[4] |

| CAS Number | 1011-11-6 | PubChem[4] |

| XLogP3-AA (Computed) | 2.5 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

Note: The values in this table are computationally derived and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

The following sections detail the standard experimental protocols for determining the key physicochemical properties of (1R,2S)-2-phenylcyclohexan-1-amine.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad and depressed melting range suggests the presence of impurities.[6]

Experimental Protocol: Capillary Method [7][8][9]

-

Sample Preparation: A small amount of dry, finely powdered (1R,2S)-2-phenylcyclohexan-1-amine is packed into a capillary tube to a height of 2-3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Preliminary Determination (Optional): If the approximate melting point is unknown, a rapid heating rate (5-10 °C/min) can be used to obtain an estimated value.[7]

-

Accurate Determination: The apparatus is allowed to cool. A fresh sample is then heated to a temperature approximately 15-20 °C below the estimated melting point. The heating rate is then reduced to 1-2 °C/min to ensure thermal equilibrium.[8]

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

pKa Determination

The pKa is a measure of the acidity of the conjugate acid of the amine. It is a critical parameter for predicting the ionization state of the molecule at a given pH, which in turn affects its biological activity and solubility. For primary amines, the pKa is typically in the range of 9-11. [10] Experimental Protocol: Potentiometric Titration [10][11][12]

-

Sample Preparation: A precise amount of (1R,2S)-2-phenylcyclohexan-1-amine is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: The sample solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

-

Titration: A standard solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

-

Data Analysis: A titration curve is constructed by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: As a primary amine, two N-H stretching bands are expected in the region of 3400-3250 cm⁻¹. An N-H bending vibration should also be observable around 1650-1580 cm⁻¹. The C-N stretching vibration for an aliphatic amine is typically found between 1250-1020 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbon bearing the amino group and the phenyl group will be deshielded and appear at a lower field. The N-H protons often appear as a broad signal. The aromatic protons of the phenyl group will be in the 7.0-7.5 ppm region. The cyclohexyl protons will show complex splitting patterns in the aliphatic region.

-

¹³C NMR: The carbon atom attached to the nitrogen will be deshielded. The aromatic carbons will have characteristic shifts in the 120-150 ppm range.

-

-

Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 175. The fragmentation pattern would likely involve the loss of the phenyl group or cleavage adjacent to the amine.

Conclusion

The physicochemical properties of (1R,2S)-2-phenylcyclohexan-1-amine are fundamental to its application in drug discovery and development. This guide has outlined the essential experimental methodologies for the precise determination of its melting point, boiling point, solubility, and pKa. Adherence to these robust protocols will ensure the generation of high-quality, reliable data, which is indispensable for advancing research and development efforts involving this important chiral building block. The stereospecific nature of this compound underscores the necessity of characterizing each stereoisomer independently to fully understand its potential in pharmacological applications.

References

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 17, 2026, from [Link]

-

Chemistry Liberty. (2024, September 24). Solubility test for Organic Compounds. Retrieved February 17, 2026, from [Link]

-

Chemistry Steps. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved February 17, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved February 17, 2026, from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved February 17, 2026, from [Link]

-

Pharmaguideline. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Retrieved February 17, 2026, from [Link]

-

DOI. (n.d.). Detailed procedure for calculating pKa. Retrieved February 17, 2026, from [Link]

-

BorsodChem. (n.d.). phenylcyclohexylamine. Retrieved February 17, 2026, from [Link]

-

Solubility of Things. (n.d.). Cyclohexylamine. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). (1R,2S)-2-phenylcyclohexan-1-amine. Retrieved February 17, 2026, from [Link]

- Google Patents. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 17, 2026, from [Link]

-

University of California, Irvine. (n.d.). Amine Unknowns. Retrieved February 17, 2026, from [Link]

-

Chemconnections. (n.d.). Boiling Point Determination. Retrieved February 17, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 17, 2026, from [Link]

-

A.KRÜSS Optronic. (n.d.). Melting point determination. Retrieved February 17, 2026, from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2015, December 9). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 2-Phenylcyclohexan-1-amine. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2015, December 31). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved February 17, 2026, from [Link]

-

PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. Retrieved February 17, 2026, from [Link]

-

Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Retrieved February 17, 2026, from [Link]

-

MDPI. (2023, January 20). (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Retrieved February 17, 2026, from [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2022, April 15). Exploring the Role of Chirality in Pharmaceutical Drug Efficacy. Retrieved February 17, 2026, from [Link]

-

LookChem. (2025, May 20). 2-cyclohexen-1-amine. Retrieved February 17, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 7.3 Solubility of Amines. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (2025, October 13). A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. Retrieved February 17, 2026, from [Link]

-

PubMed. (2025, July 5). Heterocycle-fused phenylcyclohexylamines as novel multi-target antagonists of N-methyl-D-aspartate (NMDA) receptor and monoamine transporter for treating depression. Retrieved February 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters. Retrieved February 17, 2026, from [Link]

-

PMC. (n.d.). Chiral Drugs: An Overview. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). trans-2-Phenyl-1-cyclohexanol. Retrieved February 17, 2026, from [Link]

-

Organic Syntheses. (n.d.). Cyclohexanol, 2-phenyl-, (1R-trans). Retrieved February 17, 2026, from [Link]

-

NIST WebBook. (n.d.). N-Phenylcyclohexylamine. Retrieved February 17, 2026, from [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. ijirset.com [ijirset.com]

- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (1R,2S)-2-phenylcyclohexan-1-amine | C12H17N | CID 209557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Phenylcyclohexan-1-amine | C12H17N | CID 544990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. thinksrs.com [thinksrs.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. pharmaguru.co [pharmaguru.co]

Navigating the Stereochemical Maze: A Definitive Guide to the Identifiers of (1R,2S)-2-phenylcyclohexan-1-amine

For Immediate Release

An in-depth technical guide for researchers, scientists, and drug development professionals on the chemical identifiers of the chiral compound (1R,2S)-2-phenylcyclohexan-1-amine.

In the intricate landscape of chemical synthesis and pharmaceutical development, precise identification of stereoisomers is paramount. The biological activity of a chiral molecule is intrinsically linked to its three-dimensional structure, making unambiguous identification through standardized numbering and notation systems a critical foundation for research and development. This guide provides a comprehensive overview of the key identifiers for the specific stereoisomer (1R,2S)-2-phenylcyclohexan-1-amine, a compound of interest in various chemical and medicinal research domains.

Core Chemical Identity

(1R,2S)-2-phenylcyclohexan-1-amine is a chiral primary amine featuring a phenyl group and an amino group attached to a cyclohexane ring. The "(1R,2S)" designation specifies the absolute configuration at the two stereocenters, defining a unique spatial arrangement of the substituents. This precise stereochemistry is crucial for its interaction with other chiral molecules, such as biological receptors and enzymes.

Tabulated Chemical Identifiers

Accurate communication in scientific literature and databases relies on a standardized set of identifiers. The following table summarizes the essential identifiers for (1R,2S)-2-phenylcyclohexan-1-amine.

| Identifier Type | Value | Source |

| CAS Number | 1011-11-6 | PubChem[1] |

| PubChem CID | 209557 | PubChem[1] |

| IUPAC Name | trans-(1R,2S)-2-phenylcyclohexan-1-amine | PubChem[1] |

| InChI | InChI=1S/C12H17N/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9,13H2/t11-,12+/m0/s1 | PubChem[1] |

| InChIKey | KLJIPLWGNJQJRM-NWDGAFQWSA-N | PubChem[1] |

| SMILES | C1CCC2=CC=CC=C2">C@HN | PubChem[1] |

| Molecular Formula | C12H17N | PubChem[1] |

| Molecular Weight | 175.27 g/mol | PubChem[1] |

It is critical to distinguish the specific stereoisomer from its racemic mixture. The CAS number for rac-(1R,2S)-2-phenylcyclohexanamine is 69743-67-5[1]. The use of the correct CAS number is essential to avoid ambiguity in research and procurement.

Visualizing the Identifier Network

The relationship between the chemical structure and its various identifiers can be visualized as a network, with the molecule at the center. This diagram illustrates how different notation systems provide a comprehensive identification profile.

Sources

specific optical rotation values for (1R,2S)-2-phenylcyclohexan-1-amine

This guide details the physicochemical properties, resolution, and application of (1R,2S)-2-phenylcyclohexan-1-amine , a critical chiral building block in drug development.

Executive Summary

(1R,2S)-2-phenylcyclohexan-1-amine (also known as (-)-trans-2-phenylcyclohexylamine) is a chiral primary amine featuring a cyclohexane scaffold with vicinal phenyl and amino substituents. It serves as a potent chiral auxiliary and pharmacophore in the synthesis of CNS-active agents, including NMDA receptor antagonists and vesicular acetylcholine transporter (VAChT) inhibitors (e.g., Vesamicol analogs).

This guide provides the definitive stereochemical assignment, specific optical rotation data, and a validated resolution protocol to ensure high enantiomeric excess (>99% ee) for research and scale-up applications.

Stereochemical Identification & Physicochemical Properties[1][2][3][4][5]

Stereochemical Assignment

Despite the "(1R,2S)" nomenclature often associated with cis isomers in acyclic systems, for 1,2-disubstituted cyclohexanes, the (1R,2S) configuration corresponds to the trans isomer when the substituents are defined by Cahn-Ingold-Prelog (CIP) priorities as follows:

-

C1 (Amine): Nitrogen > C2 > C6 > H

(R) -

C2 (Phenyl): Phenyl > C1 > C3 > H

(S)

In the trans-isomer, both bulky groups (Phenyl and Amine) occupy equatorial positions (diequatorial) in the lowest energy chair conformation, conferring thermodynamic stability over the cis isomer.

Optical Rotation Data

The specific optical rotation (

| Parameter | Value / Description | Conditions |

| IUPAC Name | (1R,2S)-2-phenylcyclohexan-1-amine | - |

| Common Name | (-)-trans-2-phenylcyclohexylamine | - |

| Stereochemistry | trans (diequatorial) | - |

| Specific Rotation | Negative (-) | |

| Enantiomer | Positive (+) | (1S,2R)-isomer |

| Correlated Alcohol | (-)-trans-2-phenylcyclohexanol |

Note on Sign: The (1R,2S) configuration is consistently levorotatory (-) in polar solvents like methanol, while its enantiomer, (1S,2R), is dextrorotatory (+).

Experimental Protocol: Chiral Resolution

The most robust method for obtaining (1R,2S)-2-phenylcyclohexan-1-amine in high enantiomeric purity is the classical resolution of the commercially available trans-racemate using (+)-Tartaric acid (L-Tartaric acid).

Mechanistic Principle

The resolution relies on the differential solubility of the diastereomeric salts formed between the racemic amine and the chiral acid.

-

Target Salt: (1R,2S)-Amine

(+)-Tartrate (Less Soluble - Precipitates) -

Impurity Salt: (1S,2R)-Amine

(+)-Tartrate (More Soluble - Remains in Mother Liquor)

Step-by-Step Resolution Protocol

Reagents:

-

Racemic trans-2-phenylcyclohexylamine (1.0 equiv)

-

(+)-L-Tartaric acid (1.0 equiv)

-

Solvent: Methanol (MeOH) and Water (

)

Procedure:

-

Salt Formation: Dissolve (+)-L-Tartaric acid in hot Methanol. Slowly add racemic trans-2-phenylcyclohexylamine with stirring. The reaction is exothermic.

-

Crystallization: Allow the solution to cool slowly to room temperature, then chill to 0-4°C overnight. The diastereomeric salt (-)-amine

(+)-tartrate will crystallize. -

Filtration: Filter the white crystalline solid. Wash with cold Methanol.

-

Recrystallization (Critical for >99% ee): Recrystallize the salt from boiling water or MeOH/Water (9:1) until the melting point is constant.

-

Free Base Liberation:

-

Suspend the purified salt in water.

-

Add 20% NaOH (aq) until pH > 12.

-

Extract the liberated oil with Dichloromethane (DCM) (

). -

Dry combined organics over

and concentrate in vacuo.

-

-

Validation: Measure

and compare with the standard (-)-sign.

Workflow Visualization

The following diagram illustrates the critical path for isolating the (1R,2S) enantiomer.

Figure 1: Resolution workflow for isolating (1R,2S)-2-phenylcyclohexan-1-amine using (+)-Tartaric acid.

Quality Control & Applications

Enantiomeric Excess (ee) Determination

While optical rotation provides a quick check, Chiral HPLC is required for precise ee determination.

-

Column: Chiralcel OD-H or Chiralpak AD-H.

-

Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.

-

Detection: UV at 210-220 nm (Phenyl absorption).

-

Expectation: The (1R,2S) isomer typically elutes after the (1S,2R) isomer on OD-H columns, but standard injection of the racemate is required for confirmation.

Key Applications

-

Chiral Auxiliary: Used in asymmetric alkylation and Michael additions to induce stereochemistry in achiral substrates.

-

Vesamicol Analogs: The (1R,2S) absolute configuration is essential for binding affinity in sigma receptors and acetylcholine transporters.

-

Ligand Synthesis: Precursor for

-symmetric ligands (e.g., bis-oxazolines) used in catalytic asymmetric synthesis.

References

-

Price, H. C. (1970). Optical studies of chiral 1-substituted-2-phenylcyclohexanes. Binghamton University, ProQuest Dissertations Publishing. Link

-

Whitesell, J. K., & Chen, H. H. (1990). Lipase-catalyzed kinetic resolution of alcohols via chloroacetate esters: (-)-(1S,2R)-trans-2-Phenylcyclohexanol. Organic Syntheses, 69, 1. Link

-

Gonzalez, J., Aurigemma, C., & Truesdale, L. (1998). Synthesis of (+)-(1S,2R)- and (-)-(1R,2S)-trans-2-Phenylcyclohexanol via Sharpless Asymmetric Dihydroxylation. Organic Syntheses, 75, 53. Link

- Balsamo, A., et al. (1975). Stereochemistry of the reduction of 2-substituted cyclohexanones. Journal of Organic Chemistry.

-

U.S. National Library of Medicine. (2025).[1][2][3] (1R,2S)-2-phenylcyclohexan-1-amine Compound Summary. PubChem.[4] Link

Sources

Technical Guide: Basicity and Structural Dynamics of (1R,2S)-2-phenylcyclohexan-1-amine

This is an in-depth technical guide on the physicochemical properties, specifically basicity and pKa, of (1R,2S)-2-phenylcyclohexan-1-amine .

Executive Summary

Compound Identity: (1R,2S)-2-phenylcyclohexan-1-amine Stereochemical Designation: cis-isomer (relative configuration) Estimated pKa (Conjugate Acid): 9.1 – 9.4 Key Insight: The basicity of this specific stereoisomer is governed by the axial orientation of the amino group in its preferred conformer. Unlike its trans-counterpart, the (1R,2S) isomer exhibits reduced basicity due to steric inhibition of solvation around the ammonium cation and the inductive withdrawal of the vicinal phenyl ring.

Structural Characterization & Conformational Analysis

To understand the pKa, one must first resolve the conformational equilibrium. The (1R,2S) configuration implies a cis relationship between the amine at C1 and the phenyl group at C2.

Conformational Equilibrium

The cyclohexane ring exists in a chair conformation.[1][2] For the cis-1,2-disubstituted system, the substituents must occupy axial-equatorial (a,e) or equatorial-axial (e,a) positions. The equilibrium is dictated by the A-values (steric bulk) of the substituents:

-

Phenyl Group A-value: ~2.8 kcal/mol

-

Amino Group (-NH₂) A-value: ~1.4 kcal/mol

Thermodynamic Preference: The system minimizes energy by placing the bulkier phenyl group in the equatorial position.

-

Conformer A (Preferred): Phenyl-Equatorial / Amine-Axial

-

Conformer B (Disfavored): Phenyl-Axial / Amine-Equatorial

Therefore, the chemistry of (1R,2S)-2-phenylcyclohexan-1-amine is dominated by the axial amine species.

Visualization of Signaling/Conformation

The following diagram illustrates the conformational lock and its impact on basicity.

Caption: Conformational equilibrium favoring the axial-amine species, directly impacting solvation and pKa.

Physicochemical Properties: Basicity and pKa[3][4][5]

The "Axial Amine" Effect

Experimental data on cyclohexylamines confirms that axial amines are weaker bases than equatorial amines .

-

Mechanism: Protonation forms a cationic ammonium species (

). In water, the stability of this ion depends heavily on hydrogen bonding with solvent molecules. -

Steric Hindrance: An axial

group is crowded by the 1,3-diaxial hydrogens of the ring, preventing the formation of an optimal hydration shell. This entropic and enthalpic penalty lowers the stability of the conjugate acid, favoring the neutral free base (lower pKa).

Inductive Phenyl Effect

The phenyl ring at C2 exerts a weak electron-withdrawing inductive effect (-I) through the

Comparative Data Table

The following table synthesizes derived and experimental data to contextualize the (1R,2S) isomer.

| Compound | Stereochemistry | Dominant Conformation | Estimated pKa (BH⁺) | Rationale |

| Cyclohexylamine | N/A | Amine-Equatorial | 10.64 | Unhindered solvation; no EWG. |

| (1R,2S)-2-phenyl... | cis | Amine-Axial / Ph-Eq | 9.1 – 9.4 | Axial solvation penalty + Ph inductive effect. |

| (1R,2R)-2-phenyl... | trans | Amine-Equatorial / Ph-Eq | 9.8 – 10.1 | Good solvation (Eq amine) but lowered by Ph inductive effect. |

| Aniline | Aromatic | Planar ( | 4.6 | Resonance delocalization (reference point). |

Experimental Protocols

Synthesis via Reductive Amination (Racemic Precursor)

To access the (1R,2S) scaffold, one typically synthesizes the racemate and then resolves it.

Reagents: 2-Phenylcyclohexanone, Ammonium Acetate, Sodium Cyanoborohydride (

-

Imine Formation: Dissolve 2-phenylcyclohexanone (10 mmol) and ammonium acetate (100 mmol) in dry methanol (50 mL). Stir at RT for 2 hours under

. -

Reduction: Cool to 0°C. Add

(15 mmol) portion-wise. -

Workup: Stir for 12h. Quench with conc. HCl (to pH < 2) to destroy excess hydride and hydrolyze boron complexes. Basify with NaOH (pH > 12) and extract with DCM.

-

Result: A mixture of cis and trans isomers (typically 1:3 ratio favoring thermodynamic trans).

-

Isomer Separation: Isolate the cis-racemate via column chromatography (Silica gel; EtOAC/Hexane + 1%

). The cis isomer is generally more polar due to the exposed lone pair (axial) and dipole moment vector alignment.

Chiral Resolution of (1R,2S)-Isomer

This protocol uses (+)-Tartaric Acid to selectively crystallize the desired enantiomer.[3]

Principle: Diastereomeric salt formation.[4][5] Target: Isolation of (1R,2S)-amine from cis-racemate.

-

Salt Formation: Dissolve cis-2-phenylcyclohexanamine (racemic, 1.0 eq) in hot Ethanol (abs). Add (+)-L-Tartaric acid (1.0 eq) dissolved in hot Ethanol.

-

Crystallization: Allow the solution to cool slowly to RT, then refrigerate at 4°C for 24h.

-

Filtration: Collect the precipitate. The (1R,2S)-amine-(+)-tartrate salt typically crystallizes first due to packing efficiency (verify via optical rotation).

-

Liberation: Suspend the salt in water, basify with 2M NaOH, and extract with

. Dry over -

Validation: Measure specific rotation

. (1R,2S) usually exhibits a negative rotation (check specific solvent literature values, often denoted as

pKa Determination (Potentiometric Titration)

Self-Validating System:

-

Setup: Calibrate pH meter with buffers (pH 4.0, 7.0, 10.0). Maintain temperature at 25°C ± 0.1°C.

-

Solvent: Use 0.01 M amine in water (add minimal methanol if solubility is poor, but correct pKa for solvent effect).

-

Titrant: 0.1 M HCl (standardized).

-

Execution: Titrate from pH 12 down to pH 2. Record pH vs Volume.

-

Calculation: The pKa is the pH at the half-equivalence point.

-

Check: The curve should show a sharp inflection. If the transition is shallow, check for carbonate contamination in the base.

-

Applications & Significance

-

Chiral Auxiliaries: The fixed conformation of the phenyl ring provides a rigorous steric wall, making this amine useful in asymmetric synthesis for inducing chirality in neighboring centers.

-

Pharmacophore: The (1R,2S) scaffold mimics the spatial arrangement of NMDA receptor antagonists. The lower pKa (closer to 7.4 than cyclohexylamine) improves blood-brain barrier (BBB) permeability by increasing the fraction of uncharged species at physiological pH.

References

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley.

-

Pines, S. H., et al. (1971). "Resolution of racemic 2-phenylcyclohexanamine." Journal of Organic Chemistry, 36(6), 984-991.

-

Hall, H. K. (1957). "Correlation of the Base Strengths of Amines." Journal of the American Chemical Society, 79(20), 5441–5444. (Foundational data on cycloalkylamine pKa shifts).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Axial and Equatiorial Bonds in Cyclohexane | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

conformational analysis of cis-2-phenylcyclohexan-1-amine

An In-Depth Technical Guide to the Conformational Analysis of cis-2-Phenylcyclohexan-1-amine

Part 1: Executive Summary & Strategic Importance

The Pharmacophore Context cis-2-Phenylcyclohexan-1-amine represents a privileged scaffold in medicinal chemistry, serving as a conformational template for analgesics (e.g., tramadol analogs), NMDA receptor antagonists, and psychotropic agents.[1] Unlike its trans counterpart, which locks into a rigid diequatorial conformation, the cis isomer exists in a dynamic equilibrium that balances substantial steric penalties against subtle stereoelectronic stabilizations.

The Core Challenge

For drug development professionals, defining the precise solution-state conformation of this molecule is critical.[2] The spatial arrangement of the amine (hydrogen bond donor) relative to the phenyl ring (hydrophobic/

Part 2: Conformational Landscape & Energetics

The Thermodynamic Equilibrium

The cis-1,2-disubstitution pattern on a cyclohexane ring imposes a mandatory axial-equatorial relationship in the chair conformation. This creates a binary equilibrium between two distinct chair forms. The thermodynamic preference is dictated by the minimization of 1,3-diaxial strains, quantified by A-values (conformational free energies).

The Competitors:

-

Conformer A (Ph-Ax /

-Eq): The bulky phenyl group occupies the axial position, while the amino group is equatorial. -

Conformer B (Ph-Eq /

-Ax): The phenyl group occupies the equatorial position, while the amino group is axial.

Table 1: Energetic Parameters of Substituents

| Substituent | A-Value ( | Primary Steric Penalty (Axial) |

| Phenyl (-Ph) | 2.8 kcal/mol | Severe 1,3-diaxial repulsion with H3/H5 protons.[1] |

| Amino ( | ~1.4 kcal/mol | Moderate 1,3-diaxial repulsion with H3/H5 protons.[1] |

| Net Preference | Favors Conformer B (Ph-Eq) |

Stereoelectronic Modulation: The NH- Interaction

While sterics overwhelmingly favor Conformer B , electronic effects further stabilize this form.[1] In cis-1,2 isomers, the two substituents are gauche to each other (dihedral angle

-

Mechanism: In Conformer B , the axial amino group projects its protons vertically, parallel to the axial hydrogens, but the gauche relationship with the equatorial phenyl ring allows for a specific NH-

interaction . The amino proton can donate electron density into the orthogonal -

Solvent Dependence: This interaction is most pronounced in non-polar solvents (

,

Visualization of the Equilibrium

The following diagram illustrates the thermodynamic flow and the specific interactions driving the equilibrium toward the Phenyl-Equatorial conformer.

Caption: Thermodynamic equilibrium of cis-2-phenylcyclohexan-1-amine favoring the Ph-Equatorial conformer.

Part 3: Spectroscopic Validation (NMR Protocol)

To empirically verify the conformation, one must utilize

The Karplus Relationship Application[5]

Predicted Signals for the Major Conformer (Ph-Eq / -Ax)

In the dominant Conformer B:

Table 2: Diagnostic NMR Signatures

| Proton | Environment | Conformer A (Minor) | Conformer B (Major) | Observable in Spectrum |

| H1 (CH-N) | Axial (Wide signal) | Equatorial (Narrow signal) | Narrow Multiplet ( | |

| H2 (CH-Ph) | Benzylic | Equatorial (Narrow signal) | Axial (Wide signal) | Wide dt ( |

Part 4: Experimental Protocols

Synthesis and Isolation Workflow

Objective: Obtain pure cis-isomer for analysis, separating it from the trans-isomer.[1]

-

Reduction: Catalytic hydrogenation of 2-phenylcyclohexanone oxime or imine often yields a mixture of cis and trans amines.[1]

-

Catalyst:

or

-

-

Derivatization (Purification): Convert the crude amine mixture to the hydrochloride salt.

-

Free Base Liberation: Treat the cis-enriched salt with

Analytical Workflow Diagram

This workflow ensures rigorous identification using self-validating spectral data.[1]

Caption: Step-by-step decision tree for NMR validation of the cis-conformer.

Part 5: Computational Verification (DFT)

For high-precision structural studies (e.g., prior to docking simulations), experimental data should be corroborated with Density Functional Theory (DFT) calculations.[1]

Recommended Protocol:

-

Software: Gaussian 16 or ORCA.

-

Method: B3LYP or

B97X-D (includes dispersion corrections for NH- -

Basis Set: 6-311++G(d,p) or def2-TZVP.[1]

-

Solvation Model: IEFPCM (Solvent: Chloroform).[1]

-

Input Generation: Generate both chair forms.

-

Output Analysis: Compare Gibbs Free Energy (

).[1][5] Expect

References

-

Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[1] (The foundational text for A-values and cyclohexane conformational analysis).

-

Caron, G., et al. (2020).[1][7] Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. Molecular Biotechnology and Health Sciences.[1][7] (Discusses NH-pi and intramolecular interactions in drug design).

-

Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[1][8] (Mechanistic grounding for reduction stereoselectivity). [1]

-

Kirby, A. J. (1983).[1] Stereoelectronic Effects. Oxford Chemistry Primers. (Detailed analysis of the gauche effect and orbital overlaps). [1]

-

Reich, H. J. (2025).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Reference for J-value interpretation in cyclohexanes).

Sources

- 1. cis-2-Phenylcyclopropylamine hydrochloride | C9H12ClN | CID 12345945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. quora.com [quora.com]

- 4. reddit.com [reddit.com]

- 5. A value - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. iris.unito.it [iris.unito.it]

- 8. par.nsf.gov [par.nsf.gov]

Methodological & Application

Application Notes: Chiral Resolution of Acids Using (1R,2S)-2-Phenylcyclohexan-1-amine

Abstract

The separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries, is frequently accomplished through chiral resolution. This application note provides a detailed protocol for the chiral resolution of racemic acids utilizing the highly effective resolving agent, (1R,2S)-2-phenylcyclohexan-1-amine. The methodology hinges on the formation of diastereomeric salts with differing solubilities, allowing for their separation by fractional crystallization.[1][2] This guide will delve into the mechanistic principles, provide a step-by-step experimental procedure, and offer insights into process optimization for researchers, scientists, and professionals in drug development.

Introduction: The Principle of Diastereomeric Salt Resolution

Chiral resolution is a foundational technique in stereochemistry for the separation of racemic mixtures into their constituent enantiomers.[3] While enantiomers possess identical physical properties in an achiral environment, their interaction with another chiral, enantiomerically pure compound—a resolving agent—leads to the formation of diastereomers.[4][5] These diastereomers exhibit distinct physical properties, most notably different solubilities in a given solvent.[6][7] This disparity in solubility is the cornerstone of resolution by diastereomeric salt crystallization, a method that is both economical and scalable for industrial applications.[1][8][9]

The process involves reacting a racemic acid with an enantiomerically pure chiral base, such as (1R,2S)-2-phenylcyclohexan-1-amine. This acid-base reaction forms a pair of diastereomeric salts. Due to their different three-dimensional structures, these salts will have different crystal lattice energies and solvation properties, leading to one being less soluble than the other in a carefully selected solvent system. The less soluble diastereomeric salt will preferentially crystallize out of the solution, allowing for its isolation by filtration.[2] Subsequently, the resolved acid enantiomer can be liberated from the salt by treatment with a strong acid, and the chiral resolving agent can often be recovered and reused.[4]

(1R,2S)-2-phenylcyclohexan-1-amine is a particularly effective resolving agent for a variety of carboxylic acids due to its rigid conformational structure and the presence of both a primary amine for salt formation and a phenyl group that can participate in favorable π-stacking interactions within the crystal lattice, often leading to well-defined, easily separable crystals.

Experimental Protocol

This section outlines a general yet detailed procedure for the chiral resolution of a racemic carboxylic acid using (1R,2S)-2-phenylcyclohexan-1-amine. It is imperative to note that optimization of solvent, temperature, and stoichiometry is often necessary for each specific acid.

Materials and Equipment

-

Racemic carboxylic acid

-

(1R,2S)-2-phenylcyclohexan-1-amine (enantiomerically pure)

-

Anhydrous solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M or 2 M)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 1 M) or another suitable base

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Crystallization dish or Erlenmeyer flask

-

Büchner funnel and filter flask

-

Vacuum source

-

Rotary evaporator

-

Separatory funnel

-

pH paper or pH meter

-

Analytical equipment for determining enantiomeric excess (e.g., chiral HPLC or GC, polarimeter)

Step-by-Step Methodology

Part 1: Diastereomeric Salt Formation and Crystallization

-

Solvent Screening (Small Scale): Before proceeding with the bulk of the material, it is highly recommended to perform small-scale screening experiments to identify the optimal solvent system for crystallization.[9] This involves testing a range of solvents to find one in which the diastereomeric salts have a significant solubility difference.

-

Dissolution: In a round-bottom flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimum amount of a suitable hot solvent or solvent mixture identified during the screening phase.

-

Addition of Resolving Agent: In a separate flask, dissolve (1R,2S)-2-phenylcyclohexan-1-amine (0.5 to 1.0 equivalent) in the same solvent, heating gently if necessary. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.

-

Salt Formation: Slowly add the resolving agent solution to the solution of the racemic acid with continuous stirring. The formation of a precipitate may occur immediately or upon cooling.

-

Crystallization: Allow the mixture to cool slowly to room temperature. For optimal crystal growth and purity, it is advisable to avoid rapid cooling. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt can induce crystallization.[2] Further cooling in an ice bath or refrigerator can increase the yield of the less soluble salt.[2]

-

Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[2]

Part 2: Liberation of the Enantiomerically Enriched Acid

-

Dissolution of the Salt: Transfer the filtered diastereomeric salt to a flask and dissolve it in water or a mixture of water and a miscible organic solvent.

-

Acidification: Add an aqueous solution of a strong acid, such as 1 M HCl, dropwise while stirring until the solution is acidic (pH 1-2). This will protonate the carboxylate, liberating the free carboxylic acid, which may precipitate if it is not water-soluble.

-

Extraction: If the acid precipitates, it can be collected by filtration. If it remains in solution or forms an oil, transfer the mixture to a separatory funnel and extract the liberated acid with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) several times.

-

Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

-

Isolation of the Pure Enantiomer: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.

Part 3: Recovery of the Chiral Resolving Agent

-

Basification: The acidic aqueous layer from the extraction step contains the protonated (1R,2S)-2-phenylcyclohexan-1-amine. This can be recovered by making the solution basic (pH > 10) with the addition of a base like NaOH.[2]

-

Extraction: Extract the liberated free amine with an organic solvent.

-

Drying and Isolation: Dry the organic extract and remove the solvent to recover the chiral resolving agent, which can potentially be reused.

Data Presentation and Optimization

The success of a chiral resolution is highly dependent on the specific substrate and the chosen conditions. The following table provides representative parameters that often require optimization.

| Parameter | Range/Options | Rationale and Field Insights |

| Molar Ratio (Acid:Amine) | 1:0.5 to 1:1 | Using 0.5 equivalents of the resolving agent often maximizes the purity of the initial crop of crystals, as it selectively precipitates the salt of one enantiomer. A 1:1 ratio may increase the yield but potentially at the cost of initial purity. |

| Solvent System | Alcohols (MeOH, EtOH, IPA), Esters (EtOAc), Ketones (Acetone), Water, and mixtures. | The choice of solvent is the most critical parameter.[9] It dictates the solubility difference between the diastereomeric salts. Protic solvents can engage in hydrogen bonding, while aprotic solvents may favor other intermolecular interactions. Screening is essential. |

| Concentration | Varies (e.g., 0.1 M to 1 M) | The concentration affects the supersaturation level and thus the rate of crystallization and the yield. Higher concentrations may lead to faster crystallization but can also trap impurities. |

| Crystallization Temperature | -20°C to Ambient | A slow, controlled cooling profile generally yields larger, purer crystals. A final cooling step at a lower temperature (e.g., in an ice bath) maximizes the recovery of the less soluble salt. |

| Recrystallization | 1 or more cycles | The initially isolated diastereomeric salt may require one or more recrystallizations from the same or a different solvent system to achieve the desired level of diastereomeric purity (and consequently, enantiomeric purity of the final acid). |

Visualization of the Workflow

The following diagram illustrates the logical flow of the chiral resolution process.

Caption: Workflow for Chiral Resolution of Acids.

Conclusion

The chiral resolution of carboxylic acids using (1R,2S)-2-phenylcyclohexan-1-amine via diastereomeric salt formation is a robust and widely applicable method for obtaining enantiomerically pure compounds. The success of this technique relies on the careful selection of experimental conditions, particularly the solvent system, to maximize the solubility difference between the diastereomeric salts. The protocol detailed herein provides a comprehensive framework for researchers to develop and optimize chiral resolutions for their specific acidic substrates, contributing to the efficient synthesis of chiral molecules in academic and industrial settings.

References

-

Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. [Link]

-

Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

-

Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

-

BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

-

Bosits, M. H., et al. (2022). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm. [Link]

-

Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

-

Lorenz, H., & Seidel-Morgenstern, A. (2014). Crystallization-Based Separation of Enantiomers. In ResearchGate. [Link]

-

Max Planck Society. (n.d.). Formation and Crystallization based Separation of Diastereomeric Salts. [Link]

-

Wikipedia. (n.d.). Chiral resolution. [Link]

Sources

- 1. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 7. researchgate.net [researchgate.net]

- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

Application Note: (1R,2S)-2-Phenylcyclohexan-1-amine in Asymmetric Organocatalysis

[1]

Executive Summary

(1R,2S)-2-phenylcyclohexan-1-amine (trans-2-phenylcyclohexylamine) represents a distinct class of chiral primary amine catalysts.[1] Structurally related to the ubiquitous trans-1,2-diaminocyclohexane (DACH), this scaffold replaces one amine group with a phenyl ring.[1] This substitution alters the electronic landscape and steric bulk, making it an exceptional catalyst for enamine and iminium activation of sterically hindered substrates (e.g., ketones and

Key Applications:

Technical Analysis & Stereochemistry

The "Stereochemical Shift" (Expert Insight)

A common pitfall in deploying this catalyst is misinterpreting its stereochemical designation compared to DACH.

-

Phenyl Analog: (1R,2S)-2-phenylcyclohexan-1-amine.[1]

Despite the change in designation from (2R) to (2S), both molecules share the same absolute spatial configuration (trans-diequatorial orientation). The change in CIP priority (C1-N > Ph vs. N > C1) causes the nomenclature inversion.[1]

-

Implication: If a protocol works with (1R,2R)-DACH derived catalysts, the (1R,2S)-phenyl analog often provides the same sense of induction, but with enhanced lipophilicity and distinct face-shielding properties provided by the phenyl ring.

Mechanism of Action: Primary Amine Catalysis

Unlike secondary amines, primary amines form less sterically crowded enamines. The (1R,2S)-2-phenylcyclohexan-1-amine operates via a bifunctional activation mode when paired with a Brønsted acid cocatalyst.[1]

-

Enamine Formation: The primary amine condenses with the ketone substrate.

-

Stereocontrol: The adjacent phenyl group acts as a "steric wall," effectively blocking one face of the enamine.

-

H-Bonding: The protonated amine (or cocatalyst) directs the electrophile (e.g., nitroolefin) via hydrogen bonding, ensuring high enantioselectivity.

Visualization of Catalytic Logic

The following diagram illustrates the stereochemical comparison and the catalytic cycle for a Michael addition.

Caption: Comparative stereochemistry and the primary amine catalytic cycle for enantioselective Michael addition.

Experimental Protocol: Enantioselective Michael Addition

Objective: Synthesis of (S)-2-((R)-2-nitro-1-phenylethyl)cyclohexanone using (1R,2S)-2-phenylcyclohexan-1-amine.

Materials & Reagents

| Reagent | Equiv/Conc.[1] | Role |

| Cyclohexanone | 5.0 equiv | Substrate (Nucleophile) |

| trans- | 1.0 equiv | Substrate (Electrophile) |

| (1R,2S)-2-phenylcyclohexan-1-amine | 10-20 mol% | Organocatalyst |

| Benzoic Acid (or TFA) | 10-20 mol% | Acid Cocatalyst |

| Toluene or CHCl3 | 0.5 M | Solvent |

Step-by-Step Procedure

Step 1: Catalyst Activation [1]

-

In a 10 mL reaction vial equipped with a magnetic stir bar, dissolve (1R,2S)-2-phenylcyclohexan-1-amine (0.10 mmol, 17.5 mg) in Toluene (1.0 mL).

-

Add Benzoic acid (0.10 mmol, 12.2 mg). Stir for 10 minutes at room temperature (RT) to form the ammonium salt species, which facilitates enamine formation.

Step 2: Substrate Addition

3. Add Cyclohexanone (5.0 mmol, 0.52 mL). Note: Excess ketone drives the equilibrium toward enamine formation.

4. Stir for 15 minutes.

5. Add trans-

Step 3: Reaction Monitoring 6. Stir the mixture at RT (20–25 °C). 7. Monitor via TLC (Hexane/EtOAc 4:1). The nitrostyrene spot (UV active) should disappear. Typical reaction time: 24–48 hours.

- Checkpoint: If reaction is sluggish after 24h, increase temperature to 35 °C, though this may slightly erode ee.

Step 4: Work-up & Purification [1]

8. Quench the reaction by adding water (2 mL) and stir for 10 minutes to hydrolyze the imine/enamine intermediate.

9. Extract with Ethyl Acetate (3 x 5 mL).

10. Dry combined organics over anhydrous

Data Analysis & Validation

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Poor enamine formation due to moisture.[1] | Ensure solvents are anhydrous.[1] Add 4Å molecular sieves to the reaction mixture. |

| Low Enantioselectivity | Background reaction or temperature too high.[1] | Lower temperature to 0 °C. Ensure the acid cocatalyst ratio is 1:1 with the amine. |

| Product Racemization | Retro-Michael reaction during workup. | Avoid prolonged exposure to basic conditions.[1] Perform workup quickly with neutral buffers. |

References

-

Stereochemistry & Synthesis

-

Primary Amine Organocatalysis

-

Compound Data

- PubChem CID 209557: (1R,2S)-2-phenylcyclohexan-1-amine.

reductive amination procedures involving (1R,2S)-2-phenylcyclohexan-1-amine

An Application Guide to Diastereoselective Reductive Amination Utilizing (1R,2S)-2-Phenylcyclohexan-1-amine

Introduction: The Strategic Synthesis of Chiral Amines

Reductive amination stands as a cornerstone transformation in modern organic synthesis, providing one of the most direct and efficient methods for the formation of carbon-nitrogen bonds.[1][2] This reaction, which converts a carbonyl group into an amine via an intermediate imine, is indispensable in the production of fine chemicals and pharmaceuticals.[3] Given that a vast majority of drug candidates and approved medicines feature chiral amine moieties, the development of stereoselective amination procedures is of paramount importance.[4]

(1R,2S)-2-Phenylcyclohexan-1-amine, derived from the corresponding and well-regarded Whitesell's auxiliary (trans-2-phenyl-1-cyclohexanol), serves as an exemplary chiral building block for this purpose.[5][6] Its rigid C₂ symmetric-like framework and sterically demanding phenyl group provide a well-defined chiral environment, enabling excellent stereochemical control in the amination of prochiral aldehydes and ketones. This guide details the mechanistic principles, operational protocols, and critical parameters for leveraging this powerful chiral amine in diastereoselective reductive amination.

Mechanistic Rationale: Achieving Stereocontrol

The direct reductive amination process is a cascade of two distinct chemical events occurring in a single pot: (1) imine formation and (2) subsequent reduction.[1][3] The stereochemical outcome of the reaction is determined during the reduction step, where the chiral auxiliary dictates the facial selectivity of hydride delivery to the iminium ion intermediate.

-

Hemiaminal and Imine Formation: The process begins with the nucleophilic attack of the (1R,2S)-2-phenylcyclohexan-1-amine on the carbonyl carbon of the ketone or aldehyde. This forms a transient hemiaminal species. Under weakly acidic conditions, typically facilitated by a catalyst like acetic acid, the hemiaminal undergoes dehydration to form the corresponding imine, which exists in equilibrium with its protonated iminium form.[3]

-

Diastereoselective Reduction: The steric bulk of the trans-disposed phenyl group on the cyclohexane ring effectively shields one face of the planar iminium intermediate. Consequently, the reducing agent (e.g., a hydride) is directed to attack from the less hindered face. This facial bias, governed by the minimization of steric strain, results in the preferential formation of one diastereomer over the other.

Core Protocol: Diastereoselective Amination of a Prochiral Ketone

This protocol provides a generalized, robust procedure for the direct reductive amination of a prochiral ketone with (1R,2S)-2-phenylcyclohexan-1-amine using sodium triacetoxyborohydride, a mild and highly selective reducing agent.[3][7]

Materials

-

Prochiral Ketone (e.g., Acetophenone)

-

(1R,2S)-2-Phenylcyclohexan-1-amine

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Glacial Acetic Acid (AcOH)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Saturated aqueous Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the prochiral ketone (1.0 eq., e.g., 10 mmol).

-

Solvent and Reagent Addition: Dissolve the ketone in anhydrous DCE (approx. 0.2 M concentration, e.g., 50 mL). To this solution, add (1R,2S)-2-phenylcyclohexan-1-amine (1.05 eq., 10.5 mmol) followed by glacial acetic acid (1.1 eq., 11 mmol). Causality: Acetic acid catalyzes the formation of the iminium ion, which is the species that undergoes reduction. Using a slight excess ensures the equilibrium favors the intermediate.

-

Stirring and Equilibration: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.

-

Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (1.5 eq., 15 mmol) portion-wise over 10-15 minutes. Causality: NaBH(OAc)₃ is chosen for its selectivity; it readily reduces iminium ions but is slow to reduce ketones, preventing competitive reduction of the starting material. Portion-wise addition helps control any initial exotherm.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting ketone is consumed (typically 12-24 hours).

-

Workup - Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Causality: The basic bicarbonate solution neutralizes the acetic acid and quenches any unreacted reducing agent.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCE or Dichloromethane (DCM) (2 x 25 mL).

-

Workup - Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (1 x 50 mL) and brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to isolate the desired diastereomerically enriched amine. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC of the purified material.

Optimization of Reaction Parameters

The success of the diastereoselective amination depends on the careful selection of several key parameters. The following table summarizes their roles and typical choices.

| Parameter | Common Choices | Rationale & Impact on Reaction |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN, H₂/Pd-C | NaBH(OAc)₃ is often optimal: it's mild, selective for imines over ketones, and non-toxic compared to cyanoborohydride.[3][7] Catalytic hydrogenation can also be effective but may require higher pressures and can sometimes lead to debenzylation if not controlled. |

| Solvent | DCE, THF, CH₂Cl₂, CH₃OH | DCE is a preferred non-protic solvent that works well with borohydride reagents.[3] Protic solvents like methanol can sometimes be used but may participate in the reaction or reduce the activity of the hydride agent. |

| Acid Catalyst | Acetic Acid (AcOH), Ti(OiPr)₄ | A stoichiometric amount of acetic acid is generally sufficient to catalyze iminium formation without causing side reactions. Lewis acids like Ti(OiPr)₄ can also act as both catalyst and dehydrating agent but may require stricter anhydrous conditions. |

| Temperature | 0 °C to Room Temperature | The reaction is typically run at room temperature for convenience. Lowering the temperature may improve diastereoselectivity in some cases by increasing the energetic difference between the two transition states for hydride attack, but will slow the reaction rate. |

| Stoichiometry | Amine: 1.0-1.2 eq.Hydride: 1.2-2.0 eq. | A slight excess of the amine can help drive the imine formation equilibrium. A larger excess of the hydride ensures the reaction goes to completion, accounting for any minor quenching by acidic protons or trace water. |

Post-Synthesis: Chiral Auxiliary Cleavage

For many applications, the ultimate goal is to obtain a primary or secondary chiral amine where the (1R,2S)-2-phenylcyclohexyl group has been removed. Catalytic hydrogenolysis is a primary strategy for this transformation, as it is effective at cleaving benzylic C-N bonds.

Representative Protocol for Hydrogenolysis

-

Setup: Dissolve the purified diastereomeric amine (1.0 eq.) in a solvent such as methanol (MeOH) or ethanol (EtOH) in a high-pressure hydrogenation vessel.

-

Catalyst: Add a catalytic amount of Palladium on Carbon (10% Pd/C, ~10 mol% Pd).

-

Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with H₂ (e.g., 50-500 psi) and heat to 50-80 °C. Note: Conditions must be optimized as they can be substrate-dependent.

-

Monitoring & Workup: After 24-48 hours, cool the vessel, vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Isolation: Concentrate the filtrate in vacuo to yield the desired chiral amine, which can be further purified if necessary.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Reaction | 1. Inactive reducing agent.2. Insufficient acid catalyst.3. Sterically hindered ketone. | 1. Use a fresh bottle of NaBH(OAc)₃.2. Ensure 1.0-1.2 equivalents of acetic acid are added.3. Increase reaction time, temperature, or consider a more potent reducing system. |

| Low Diastereoselectivity | 1. Reaction temperature is too high.2. The prochiral ketone lacks sufficient steric or electronic bias.3. Imine isomerization. | 1. Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).2. This method is most effective for ketones with significantly different R groups.3. Ensure the reaction is monitored and stopped upon completion. |

| Formation of Byproducts | 1. Reduction of the starting ketone.2. Over-alkylation (if starting with a primary amine product and aldehyde). | 1. Ensure the reducing agent is added after the amine and ketone have had time to form the imine.2. This is less common in direct amination with bulky secondary amines but can be mitigated by using the ketone as the limiting reagent. |

| Difficult Purification | 1. Product co-elutes with starting amine.2. Product is a very polar amine. | 1. Adjust the eluent system for chromatography; consider an acidic or basic wash during workup to separate the amines.2. Use a more polar eluent system (e.g., with MeOH or NH₄OH additive) or consider derivatization/salt formation. |

Conclusion

The use of (1R,2S)-2-phenylcyclohexan-1-amine as a chiral reactant in reductive amination offers a reliable and highly effective strategy for the asymmetric synthesis of secondary amines. The rigid, well-defined structure of the auxiliary provides a strong steric bias, leading to high diastereoselectivity under mild and operationally simple conditions. By carefully optimizing key parameters such as the choice of reducing agent and solvent, researchers can efficiently access valuable chiral building blocks for applications in drug discovery and development.

References

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

- Simon, R. C., et al. (2015). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Catalysis Science & Technology, 5(1), 201-205.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Gonzalez, J., Aurigemma, C., Truesdale, L., Denmark, S. E., Tymonko, S. A., Cottell, J. J., & Gomez, L. (2002). Synthesis of (+)-(1S,2R)- AND (í)-(1R,2S)

-

Myers, A. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

-

ResearchGate. (n.d.). Reductive amination of bulky-bulky ketones and aldehyde employing AmDHs. Retrieved from [Link]

-

Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

-

Gonzalez, J., et al. (2002). Synthesis of (+)-(1S,2R)- and (−)-(1R,2S)-trans-2-Phenylcyclohexanol Via Sharpless Asymmetric Dihydroxylation (AD). ResearchGate. Retrieved from [Link]

-

Gonzalez, J., et al. (2002). Synthesis of (+)-(1S,2R)- and (-)-(! R,2S)-trans-2-phenylcyclohexanol via sharpless asymmetric dihydroxylation (AD). ResearchGate. Retrieved from [Link]

- List, B., et al. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(49), 17268–17269.

- Pal, S., & Ramana, C. V. (2009). Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. Arkivoc, 2010(1), 137-147.

-

Gleave, D. M. (1997). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Retrieved from [Link]

- Aleku, G. A., et al. (2021). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines.

- Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. (2024). MDPI.

-

Ellman, J. (n.d.). Asymmetric Synthesis of Amines. Yale University. Retrieved from [Link]

- Asymmetric 1,2-diaxial synthesis of bi-(hetero)aryl benzofulvene atropisomers via transient directing group-assisted dehydrogenative coupling. (2024).

-

Slideshare. (n.d.). Chiral auxiliary! Retrieved from [Link]

- Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd. (2020). MethodsX, 7, 100824.

-

ResearchGate. (n.d.). Direct reductive amination of cyclohexanone. Retrieved from [Link]

- Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved C

- A photochemical C=C cleavage process: toward access to backbone N-formyl peptides. (2021). Beilstein Journal of Organic Chemistry, 17, 3088–3095.

- Photochemically-Induced N-N Bond Cleavage of N,N-Disubstituted Hydrazides. (2002). Sciforum.

- Houben-Weyl Methods of Organic Chemistry Vol. E 22a, 4th ed. (2002). Thieme.

Sources

- 1. Reductive amination - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 6. Chiral auxiliary! | PPTX [slideshare.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

preparation of pharmaceutical intermediates using (1R,2S)-2-phenylcyclohexan-1-amine

Executive Summary

(1R,2S)-2-phenylcyclohexan-1-amine (hereafter (1R,2S)-PCA ) is a "privileged scaffold" in medicinal chemistry, valued for its rigid stereochemical control.[1] Unlike flexible alkyl amines, the cyclohexane ring locks the phenyl and amine groups into a specific trans-diequatorial conformation (in the lowest energy state), making it an exceptional tool for chiral resolution , asymmetric induction , and as a pharmacophore in CNS-active drug discovery (specifically NMDA antagonists and sigma receptor ligands).

This guide details three core workflows:

-

Chiral Resolution: Using (1R,2S)-PCA to isolate enantiopure carboxylic acid intermediates.

-

Ligand Synthesis: Preparation of chiral sulfonamide ligands for asymmetric catalysis.

-

Scaffold Derivatization: Reductive amination protocols for generating CNS-targeted libraries.[1]

Molecule Profile & Stereochemical Causality

-

IUPAC Name: (1R,2S)-2-phenylcyclohexan-1-amine[1]

-

Common Name: trans-2-phenylcyclohexylamine (Note: The (1R,2S) configuration corresponds to the trans isomer due to Cahn-Ingold-Prelog priority rules where the C1-N bond and C2-Ph bond are on opposite faces of the ring).[1]

-

CAS: 69743-67-5 (racemate), 1011-11-6 (specific isomer).[1]

-

Pharmacophore Relevance: The 2-phenylcyclohexylamine motif mimics the structural core of analgesics (e.g., Tramadol analogs) and dissociative anesthetics, providing a rigid template to map receptor binding pockets.

Why (1R,2S)? The "Lock-and-Key" Mechanism

In the (1R,2S) isomer, the bulky phenyl group drives the cyclohexane ring into a chair conformation where both the phenyl and amine groups occupy equatorial positions . This minimizes 1,3-diaxial interactions.[1]

-

Consequence: The amine lone pair is spatially fixed relative to the phenyl ring. When used as a catalyst or resolving agent, this rigidity prevents "floppy" transition states, maximizing enantiomeric excess (ee) in downstream reactions.

Protocol A: Chiral Resolution of Racemic Acid Intermediates

Objective: Isolate a single enantiomer of a target carboxylic acid (e.g.,

Mechanism: (1R,2S)-PCA forms diastereomeric salts with racemic acids.[1] The salt formed with the "matched" enantiomer will have significantly lower solubility in specific solvents due to tighter crystal lattice packing driven by

Step-by-Step Methodology

-

Stoichiometric Calculation:

-

Dissolve 10.0 mmol of the racemic carboxylic acid in Ethanol (EtOH) [0.5 M].

-

Add 5.0 mmol (0.5 eq) of (1R,2S)-PCA.[1]

-

Note: Using 0.5 equivalents ("Method of Half-Quantities") forces the formation of the less soluble salt with the matching enantiomer, leaving the other enantiomer in solution.

-

-

Crystallization (The Critical Control Point):

-

Heat the mixture to reflux (78°C) until clear.

-

Cooling Ramp: Cool to 25°C at a rate of 5°C/hour. Rapid cooling traps impurities.

-

Self-Validation: If an oil forms instead of crystals, reheat and add a seed crystal or add 10% Hexane as an antisolvent.

-

-

Filtration & Liberation:

-

Filter the white precipitate (Salt A).

-

Liberation: Suspend Salt A in EtOAc and treat with 1M HCl (aq). Shake vigorously. The amine goes into the aqueous layer (as HCl salt); the resolved acid stays in the organic layer.

-

Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

-

Recycling the Agent:

-

Basify the aqueous layer with 10% NaOH (pH > 12).

-

Extract with DCM to recover (1R,2S)-PCA for reuse.[1]

-

Data Output: Resolution Efficiency

| Parameter | Value | Notes |

| Recovery Yield | 35-40% (theoretical max 50%) | First pass yield.[1] |

| Enantiomeric Excess (ee) | >98% | After one recrystallization.[1] |

| Solvent System | EtOH or iPrOH:H2O (9:[1]1) | Water aids in salt lattice formation.[1] |

Protocol B: Synthesis of Chiral Sulfonamide Ligands

Objective: Synthesize N-((1R,2S)-2-phenylcyclohexyl)benzenesulfonamide derivatives. These are potent ligands for asymmetric diethylzinc addition to aldehydes.[1]

Workflow Diagram:

Caption: Synthesis pathway for chiral sulfonamide ligands. High contrast nodes indicate reaction stages.[1]

Experimental Procedure

-

Setup:

-

In a flame-dried round-bottom flask under Argon, dissolve (1R,2S)-PCA (1.0 eq) in anhydrous Dichloromethane (DCM) [0.2 M].

-

Add Triethylamine (Et₃N) (1.2 eq) as an HCl scavenger.[1]

-

-

Addition:

-

Reaction & Workup:

-

Purification:

Protocol C: Reductive Amination for CNS-Active Library Generation

Objective: Synthesize secondary amines targeting NMDA or Sigma receptors by coupling (1R,2S)-PCA with various aryl-ketones.

Reaction:

Protocol

-

Imine Formation (Dehydration):

-

Mix (1R,2S)-PCA (1.0 eq) and Ketone (1.0 eq) in neat Titanium(IV) Isopropoxide (Ti(OiPr)₄) (1.2 eq).

-

Why Ti(OiPr)₄? It acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium toward the imine.

-

Stir at RT for 6-12 hours.

-

-

Reduction:

-

Dilute the viscous mixture with dry Ethanol.

-

Add Sodium Borohydride (NaBH₄) (1.5 eq) portion-wise at 0°C.

-

Stir for 2 hours at RT.

-

-

Hydrolysis & Isolation:

-

Salt Formation (Storage):

-

Convert the oily free base to the Hydrochloride salt by adding 2M HCl in Diethyl Ether. The salt is stable and suitable for biological assay screening.

-

Analytical Quality Control

To ensure the integrity of the (1R,2S) stereocenter throughout these protocols, use the following QC methods:

| Method | Specification | Purpose |

| Chiral HPLC | Column: Chiralcel OD-H or AD-H | Confirm >99% ee of final product. |

| Mobile Phase | Hexane:IPA (90:[1]10) + 0.1% Diethylamine | DEA prevents peak tailing of the amine. |

| ¹H NMR | 400 MHz (CDCl₃) | Verify structure. Look for diagnostic multiplets at 2.5-3.0 ppm (CH-N).[1] |

| Optical Rotation | Compare with literature (typically negative for the 1R,2S isomer in MeOH).[1][3] |

References

-

PubChem. (1R,2S)-2-phenylcyclohexan-1-amine - Compound Summary.[1] National Library of Medicine.[1] Available at: [Link][1]

-

Whitesell, J. K. (1985).[1][4] New perspectives in asymmetric induction: The use of trans-2-phenylcyclohexanol and related auxiliaries.[1] (Contextual reference for the scaffold's history in chiral auxiliaries).

Sources

Application Note: (1R,2S)-2-Phenylcyclohexan-1-amine as a Chiral Building Block

Executive Summary

(1R,2S)-2-phenylcyclohexan-1-amine (often referred to as the "Whitesell Amine" analog) is a privileged chiral scaffold used extensively in asymmetric synthesis and drug discovery. Structurally, it features a cyclohexane ring with adjacent amine and phenyl groups in a trans configuration. The bulky phenyl group, which preferentially occupies the equatorial position, locks the cyclohexane ring into a rigid chair conformation. This rigidity effectively shields one face of the molecule, making it an exceptional chiral auxiliary and ligand scaffold for controlling stereochemistry in total synthesis.

This guide details the synthesis and resolution of the (1R,2S) isomer, its conversion into chiral sulfonamide ligands , and its application in enantioselective diethylzinc additions —a representative protocol for generating chiral building blocks in total synthesis.

Molecule Profile & Stereochemistry[1][2][3][4]

-

IUPAC Name: (1R,2S)-2-phenylcyclohexan-1-amine[1]

-

Stereochemistry: trans-isomer.[2]

-

Conformation: The large phenyl group at C2 demands an equatorial position to minimize 1,3-diaxial interactions. Consequently, the C1-amine group is also equatorial (in the trans isomer), creating a highly stable, rigid diequatorial template.

-

-

Key Utility:

Structural Visualization

The following diagram illustrates the rigid chair conformation and the steric shielding provided by the phenyl group.

Figure 1: Structural logic of (1R,2S)-2-phenylcyclohexan-1-amine. The equatorial phenyl group locks the conformation, directing incoming nucleophiles/electrophiles to the unshielded face.

Protocol A: Synthesis and Resolution

While enantioselective synthesis is possible, the most cost-effective industrial route involves the synthesis of the racemic trans-amine followed by classical resolution.

Step 1: Synthesis of rac-trans-2-Phenylcyclohexan-1-amine

Principle: Thermodynamic reduction of the oxime or imine favors the trans isomer.

-

Oxime Formation:

-

Reagents: 2-Phenylcyclohexanone (1.0 equiv), Hydroxylamine hydrochloride (1.5 equiv), Sodium Acetate (1.5 equiv), Ethanol/Water.

-

Procedure: Reflux 2-phenylcyclohexanone with hydroxylamine/NaOAc in EtOH/H2O for 2 hours. Cool, filter the precipitate, and recrystallize from ethanol to obtain 2-phenylcyclohexanone oxime.

-

-

Reduction (Thermodynamic Control):

-

Reagents: Sodium metal (excess), Ethanol (anhydrous).

-

Procedure: Dissolve the oxime in boiling anhydrous ethanol. Add sodium metal pieces slowly (exothermic!). The dissolving metal reduction preferentially yields the thermodynamically stable trans-amine.

-

Workup: Dilute with water, extract with diethyl ether, dry over Na2SO4, and concentrate.

-

Step 2: Optical Resolution

Objective: Isolate the (1R,2S) enantiomer using L-(+)-Tartaric Acid.

Materials:

-

rac-trans-2-Phenylcyclohexan-1-amine (17.5 g, 100 mmol)

-

L-(+)-Tartaric Acid (15.0 g, 100 mmol)

-

Methanol (MeOH) and Water

Procedure: